2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-propylacetamide
Description
The compound 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-propylacetamide is a pyrazolo-pyrimidine derivative characterized by a sulfur-linked acetamide side chain. Its core structure features a pyrazolo[3,4-d]pyrimidine scaffold substituted with a phenyl group at the 1-position and a sulfanyl-acetamide moiety at the 4-position. This compound belongs to a class of heterocyclic molecules known for their pharmacological relevance, particularly in kinase inhibition and anticancer research .
Properties
IUPAC Name |
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-2-8-17-14(22)10-23-16-13-9-20-21(15(13)18-11-19-16)12-6-4-3-5-7-12/h3-7,9,11H,2,8,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRJISALEGSDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F1874-0128 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication.
Mode of Action
F1874-0128 interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83. The inhibition of CDK2 leads to a significant alteration in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption leads to the inhibition of DNA replication, which in turn can lead to cell cycle arrest and apoptosis.
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity.
Result of Action
The inhibition of CDK2 by F1874-0128 leads to significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib. It also induces apoptosis within HCT cells.
Biological Activity
The compound 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-propylacetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and potential antiviral properties.
- Chemical Formula : CHNS
- Molecular Weight : 366.48 g/mol
- CAS Number : 483293-70-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the pyrazolo[3,4-d]pyrimidine moiety. For instance, derivatives similar to our compound have shown significant activity against various microorganisms.
| Compound | MIC (µg/mL) | Microorganism |
|---|---|---|
| 4g | 62.5 | Staphylococcus aureus |
| 4f | 62.5 | Candida albicans |
| 3f | 125 | Escherichia coli |
In a study assessing the antimicrobial properties of pyrazole derivatives, compounds such as 4g exhibited remarkable inhibition against Staphylococcus aureus, while others demonstrated antifungal activity comparable to standard treatments like fluconazole .
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated in vitro, revealing its ability to scavenge free radicals effectively. The results indicate that compounds with similar structures can outperform standard antioxidants like butylhydroxytoluene (BHT).
| Compound | IC50 (µM) | Standard |
|---|---|---|
| 3a | 25 | BHT |
| 4e | 30 | BHT |
These findings suggest that the presence of the pyrazolo and sulfonamide groups can enhance antioxidant activity, providing a dual mechanism of action against oxidative stress .
Potential Antiviral Activity
The compound's structural features suggest potential antiviral properties, particularly against viruses like SARS-CoV-2. In silico studies have indicated favorable interactions with viral proteins, warranting further experimental validation.
Case Studies and Research Findings
- Crystallographic Studies
- Molecular Docking Studies
- In Vitro Screening
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with other pyrazolo-pyrimidine derivatives, differing primarily in substituent groups and side-chain modifications. Below is a comparative analysis based on molecular features, physicochemical properties, and reported
Key Differences and Implications
The fluorinated chromen-2-yl group in C₃₄H₂₈F₂N₆O₄S introduces electron-withdrawing effects and metabolic stability, as seen in its higher melting point (211–214°C) .
Bioactivity and Selectivity :
- The sulfonamide group in C₃₄H₂₈F₂N₆O₄S is a common pharmacophore in kinase inhibitors, suggesting stronger target engagement compared to the simpler acetamide derivatives .
- The target compound lacks aromatic substituents on the acetamide side chain, which may reduce off-target interactions but also limit binding affinity .
Synthetic Accessibility :
- The target compound ’s structure is synthetically less demanding than C₃₄H₂₈F₂N₆O₄S , which requires multi-step functionalization (e.g., Suzuki coupling for boronic acid integration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
